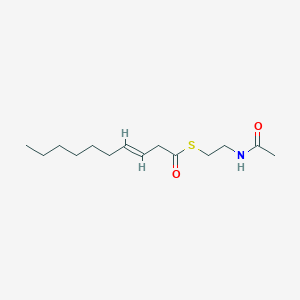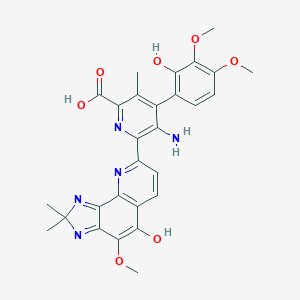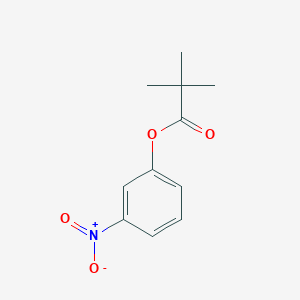![molecular formula C12H15N3O2 B231465 Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- CAS No. 16983-76-9](/img/structure/B231465.png)
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin and has been extensively studied for its ability to selectively destroy dopaminergic neurons in the brain.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to Parkinson's disease. Researchers have used Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- to study the effects of dopaminergic neuron loss on motor function, as well as to test potential treatments for Parkinson's disease.
Wirkmechanismus
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is metabolized in the brain to form a toxic metabolite, MPP+. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This loss of dopaminergic neurons leads to motor deficits that are similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- in laboratory experiments is that it allows researchers to selectively destroy dopaminergic neurons in the brain, providing a model for Parkinson's disease. However, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is a potent neurotoxin and can be dangerous if mishandled. Additionally, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity is not a perfect model for Parkinson's disease, as the disease is multifactorial and involves many different pathways.
Zukünftige Richtungen
Future research on Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- should focus on developing safer and more effective models for Parkinson's disease. Additionally, researchers should investigate the use of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers should continue to investigate the mechanisms of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity, with the goal of identifying new targets for therapeutic intervention.
Synthesemethoden
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate, which is then reacted with acetic anhydride to form the final product, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-.
Eigenschaften
CAS-Nummer |
16983-76-9 |
|---|---|
Produktname |
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- |
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
[(E)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)3-4-10-5-7-11(17-2)8-6-10/h3-8H,1-2H3,(H3,13,15,16)/b4-3+,14-9+ |
InChI-Schlüssel |
KDKOYKPYFCGPBB-LDKZCNOQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
16983-76-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)